molecular formula C20H23N5O2S B12253447 N,N-dimethyl-4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidine-1-sulfonamide

N,N-dimethyl-4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidine-1-sulfonamide

Cat. No.: B12253447
M. Wt: 397.5 g/mol
InChI Key: KTBVRXJGHRQSPA-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidine-1-sulfonamide is a complex organic compound that features a unique combination of functional groups

Properties

Molecular Formula

C20H23N5O2S

Molecular Weight

397.5 g/mol

IUPAC Name

N,N-dimethyl-4-(6-pyridin-4-yl-1,8-naphthyridin-2-yl)piperidine-1-sulfonamide

InChI

InChI=1S/C20H23N5O2S/c1-24(2)28(26,27)25-11-7-16(8-12-25)19-4-3-17-13-18(14-22-20(17)23-19)15-5-9-21-10-6-15/h3-6,9-10,13-14,16H,7-8,11-12H2,1-2H3

InChI Key

KTBVRXJGHRQSPA-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)C2=NC3=NC=C(C=C3C=C2)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidine-1-sulfonamide typically involves multiple steps, starting with the preparation of the core naphthyridine structureCommon reagents used in these reactions include pyridine, dimethylamine, and various sulfonating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidine-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidine-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives and piperidine sulfonamides. Examples include:

Uniqueness

What sets N,N-dimethyl-4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidine-1-sulfonamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

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